8-氨基喹啉-3-羧酸乙酯

描述

Synthesis Analysis

The synthesis of Ethyl 8-aminoquinoline-3-carboxylate involves the use of ammonium formate and palladium. The mixture is stirred at ambient temperature for 1 hour, filtered through a pad of celite and the pad washed with dichloromethane. The combined filtrate and washings are evaporated to dryness .Molecular Structure Analysis

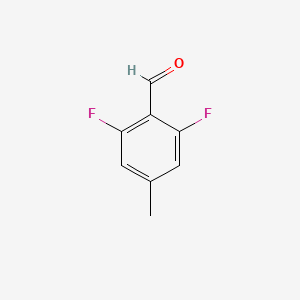

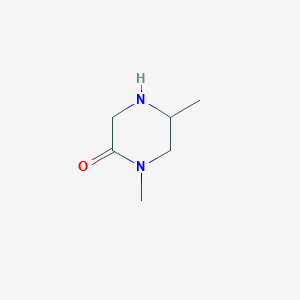

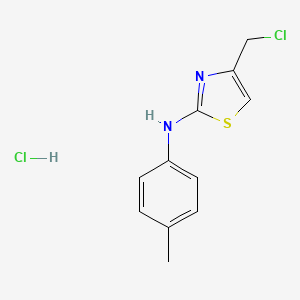

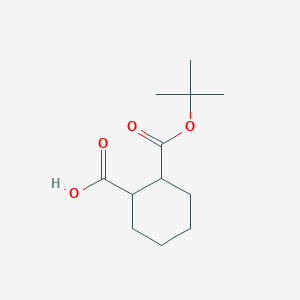

The molecular formula of Ethyl 8-aminoquinoline-3-carboxylate is C12H12N2O2 . The InChI Key is FLYPPJMEMJHTTQ-UHFFFAOYSA-N .Chemical Reactions Analysis

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs. It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization in recent years .Physical And Chemical Properties Analysis

Ethyl 8-aminoquinoline-3-carboxylate has a molecular weight of 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 216.089877630 g/mol and the monoisotopic mass is 216.089877630 g/mol .科学研究应用

1. 创新合成技术8-氨基喹啉-3-羧酸乙酯衍生物在多种取代的 3-氨基喹啉的合成中充当关键中间体。一种值得注意的方法包括将乙基 N-叔丁酰基-3-氨基巴豆酸酯的单阴离子和二阴离子添加到取代的硝基芳烃中,然后进行硅烷化或酰化剂作用。此过程有效地生成 3-氨基喹啉羧酸衍生物,在水解和脱羧后生成 3-氨基喹啉 (Bujok 等,2010)。

2. 螯合辅助 C-H 官能化该分子在螯合辅助 C-H 烷基化中起着重要作用,如涉及 8-氨基喹啉的铜催化反应中所见。该程序允许通过脱羧烷基化区域选择性地制备 C2-金刚烷基 8-氨基喹啉支架,突出了其在化学合成中的多功能性 (肖锋夏等,2015)。

3. 复杂分子的合成8-氨基喹啉-3-羧酸乙酯在苯并[b]萘啶-3-腈等复杂分子的简便一锅合成中也至关重要。这些化合物由邻氨基苯甲醛合成,8-氨基喹啉-3-羧酸乙酯是该过程中的关键中间体 (王等,2004)。

4. 潜在的抗菌应用已经探索了 8-氨基喹啉-3-羧酸乙酯衍生物的潜在抗菌特性,从邻氨基苯甲酮合成的某些乙基-2-氯喹啉-3-羧酸酯对芽孢杆菌和霍乱弧菌等细菌表现出适度的体外活性 (克里希纳库马尔等,2012)。

5. 潜在的抗癌应用研究还深入探讨了 8-氨基喹啉-3-羧酸乙酯某些衍生物的潜在抗癌特性。合成了新的衍生物并测试了它们对乳腺癌 MCF-7 细胞系的抗癌作用,显示出显着的活性并暗示了该分子在医学应用中的潜力 (加伯等,2021)。

作用机制

Target of Action

Ethyl 8-aminoquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities . The primary targets of quinoline derivatives are often microbial cells, where they exhibit antimicrobial properties . .

Mode of Action

Quinoline derivatives are known to interact with microbial cells, disrupting their normal functions and leading to their death . The exact interaction of Ethyl 8-aminoquinoline-3-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoline derivatives are known to interfere with various biological processes in microbial cells , but the exact pathways and downstream effects of Ethyl 8-aminoquinoline-3-carboxylate remain to be elucidated.

Pharmacokinetics

Its log Kp (skin permeation) is -6.39 cm/s . These properties suggest that Ethyl 8-aminoquinoline-3-carboxylate has good bioavailability.

Result of Action

As a quinoline derivative, it is likely to have antimicrobial effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 8-aminoquinoline-3-carboxylate. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .

安全和危害

未来方向

生化分析

Biochemical Properties

Ethyl 8-aminoquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound .

Additionally, ethyl 8-aminoquinoline-3-carboxylate has been found to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This interaction can influence the levels of neurotransmitters in the brain and may have implications for neurological disorders .

Cellular Effects

Ethyl 8-aminoquinoline-3-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. The mechanism behind this effect involves the generation of reactive oxygen species and the disruption of mitochondrial function .

In addition to its anticancer properties, ethyl 8-aminoquinoline-3-carboxylate has been found to affect cell signaling pathways. It can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in gene expression and cellular metabolism . These effects can influence cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of ethyl 8-aminoquinoline-3-carboxylate involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity, affecting the metabolism of other compounds .

Ethyl 8-aminoquinoline-3-carboxylate can also influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 8-aminoquinoline-3-carboxylate can change over time. The stability of this compound is an important factor that influences its long-term effects. Studies have shown that ethyl 8-aminoquinoline-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

The degradation of ethyl 8-aminoquinoline-3-carboxylate can lead to the formation of degradation products that may have different biological activities. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of ethyl 8-aminoquinoline-3-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, ethyl 8-aminoquinoline-3-carboxylate can exhibit toxic effects, including hepatotoxicity and neurotoxicity .

Threshold effects have been observed in studies where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not significantly enhance the therapeutic effect but increases the risk of adverse effects .

Metabolic Pathways

Ethyl 8-aminoquinoline-3-carboxylate is involved in various metabolic pathways, primarily mediated by cytochrome P450 and monoamine oxidase enzymes. The metabolism of this compound can lead to the formation of hydroxylated and demethylated metabolites, which may have different biological activities compared to the parent compound .

The involvement of cytochrome P450 enzymes in the metabolism of ethyl 8-aminoquinoline-3-carboxylate can affect the metabolic flux and levels of metabolites. This interaction can influence the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of ethyl 8-aminoquinoline-3-carboxylate within cells and tissues are influenced by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters and ATP-binding cassette transporters .

Once inside the cells, ethyl 8-aminoquinoline-3-carboxylate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

Ethyl 8-aminoquinoline-3-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis .

The subcellular localization of ethyl 8-aminoquinoline-3-carboxylate is influenced by targeting signals and post-translational modifications. These modifications can direct the compound to specific compartments or organelles, affecting its biological activity .

属性

IUPAC Name |

ethyl 8-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYPPJMEMJHTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611620 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190138-00-2 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)